1-Benzhydryl-3-methylazetidin-3-amine

Azetidine Physicochemical Properties Thermal Analysis

Researchers needing a protected 3-amino-3-methylazetidine core face unwanted side reactions with unprotected analogs. 1-Benzhydryl-3-methylazetidin-3-amine (CAS 133891-52-8) provides an acid-stable benzhydryl protecting group that enables selective functionalization of the primary amine, while the 3-methyl group introduces steric hindrance and modulates lipophilicity. This building block ensures reliable synthetic outcomes and simplifies purification. - Acid-stable N-protection prevents ring-nitrogen side reactions; removed cleanly via hydrogenolysis. - 3-Methyl substitution increases steric bulk vs. 3-aminoazetidine, enhancing CNS drug-discovery utility. - Non-hygroscopic solid (mp 84-86°C) ensures accurate weighing and long-term storage stability. - Vendor-supplied 10 mM DMSO stock solution protocol reduces assay variability in biological studies.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 133891-52-8
Cat. No. B155769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-methylazetidin-3-amine
CAS133891-52-8
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3
InChIKeyFFUOJTXKVPVKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-methylazetidin-3-amine: Product Overview


1-Benzhydryl-3-methylazetidin-3-amine (CAS 133891-52-8) is a synthetic organic compound belonging to the class of 3‑substituted azetidines, characterized by a benzhydryl (diphenylmethyl) group at the 1‑position and a primary amine at the 3‑position of a four‑membered azetidine ring [1]. The molecular formula is C₁₇H₂₀N₂ with a molecular weight of 252.35 g/mol [2]. It is commercially available as a research chemical with typical purities of 97–98% and is stored at ambient temperature with protection from light . The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of complex molecules through reactions at the primary amine and the azetidine nitrogen .

Why 1-Benzhydryl-3-methylazetidin-3-amine Cannot Be Replaced


Azetidine‑based building blocks are not interchangeable. The presence of the benzhydryl group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization of the 3‑amino group while preventing undesired side reactions at the ring nitrogen [1]. Furthermore, the 3‑methyl substitution introduces steric hindrance and alters lipophilicity compared to unsubstituted 3‑aminoazetidines, directly affecting the physicochemical properties and downstream synthetic utility of derived compounds [2]. Substituting 1‑Benzhydryl‑3‑methylazetidin‑3‑amine with a simpler analog (e.g., 3‑aminoazetidine) would compromise the protection strategy, alter reaction outcomes, and yield different intermediates. The quantitative comparisons below demonstrate exactly where this compound diverges from its closest structural analogs.

1-Benzhydryl-3-methylazetidin-3-amine vs. Closest Analogs


Melting Point and Thermal Stability

The melting point of 1‑Benzhydryl‑3‑methylazetidin‑3‑amine is 84–86 °C, which is 21–23 °C higher than that of its direct analog, 1‑benzhydryl‑3‑aminoazetidine (melting point 63 °C) [1]. This difference indicates stronger intermolecular interactions in the solid state, likely due to the additional methyl group, and implies greater thermal stability during storage and handling.

Azetidine Physicochemical Properties Thermal Analysis

Boiling Point and Density

The predicted boiling point of 1‑Benzhydryl‑3‑methylazetidin‑3‑amine is 343.3±42.0 °C, which is approximately 4 °C higher than that of 1‑benzhydryl‑3‑aminoazetidine (339.2±42.0 °C) [1]. Similarly, the predicted density is 1.096±0.06 g/cm³ versus 1.125±0.06 g/cm³ for the comparator . These subtle but measurable differences reflect the impact of the 3‑methyl substituent on molecular weight and intermolecular forces.

Azetidine Boiling Point Density

Benzhydryl Protection Strategy

1‑Benzhydryl‑3‑methylazetidin‑3‑amine is explicitly designed as a stable, benzhydryl‑protected form of the 3‑amino‑3‑methylazetidine scaffold. In contrast, unprotected 3‑methylazetidin‑3‑amine is typically handled as the dihydrochloride salt (CAS 124668‑47‑9) and requires additional neutralization steps before use . The benzhydryl group can be removed under mild hydrogenolysis conditions (e.g., Pd/C, H₂) to liberate the free azetidine nitrogen for further functionalization, a strategy well‑documented for related benzhydryl‑protected azetidines [1]. This orthogonal protection allows selective reactions at the 3‑amine while the ring nitrogen remains masked.

Azetidine Synthetic Intermediate Protecting Group

Solubility and Stock Solution Preparation

Vendor‑provided data confirm that 1‑Benzhydryl‑3‑methylazetidin‑3‑amine can be reliably dissolved to prepare a 10 mM stock solution in DMSO or other organic solvents [1]. This is a critical parameter for researchers conducting in vitro biological evaluations. While specific solubility data for the closest analog, 1‑benzhydryl‑3‑aminoazetidine, are not publicly disclosed, many azetidine derivatives exhibit limited aqueous solubility and require careful solvent selection. The availability of a pre‑validated 10 mM stock solution preparation protocol reduces experimental variability and ensures consistent dosing across replicate assays.

Solubility Stock Solution In Vitro Assay

Molecular Weight and Lipophilicity

1‑Benzhydryl‑3‑methylazetidin‑3‑amine has a molecular weight of 252.35 g/mol, which is 14 Da greater than 1‑benzhydryl‑3‑aminoazetidine (238.33 g/mol) due to the methyl substituent [1]. Although experimental logP values are not available, the increased carbon count and the presence of the methyl group are expected to raise lipophilicity relative to the des‑methyl analog. In a series of 3‑aminoazetidine‑based triple reuptake inhibitors, analogous structural modifications (e.g., substitution at the azetidine 3‑position) were shown to significantly alter microsomal stability, CYP inhibition, and brain penetration [2]. Therefore, the 3‑methyl group in the target compound is likely to confer different ADME and pharmacokinetic behavior compared to unsubstituted or differently substituted analogs.

Lipophilicity Molecular Weight ADME

1-Benzhydryl-3-methylazetidin-3-amine Applications


Synthesis with Orthogonal Protection

When constructing molecules that incorporate a 3‑amino‑3‑methylazetidine core, the benzhydryl group on this compound provides a stable, acid‑stable protecting group that can be removed at a late stage via hydrogenolysis. This contrasts with the free dihydrochloride salt, which would require neutralization and could engage in unwanted side reactions. The elevated melting point (84–86 °C) also ensures that the building block remains a non‑hygroscopic solid during storage, facilitating accurate weighing and long‑term inventory management .

Stock Solutions for Biological Screening

Researchers planning to evaluate this compound in enzyme inhibition or cell‑based assays benefit from the vendor‑provided 10 mM stock solution preparation protocol. The known solubility in DMSO and the recommended storage conditions (–80 °C for 6 months, –20 °C for 1 month) reduce assay‑to‑assay variability and prevent compound precipitation artifacts that could skew IC₅₀ or other potency measurements [1].

CNS-Targeted Medicinal Chemistry

The 3‑methyl substitution differentiates this azetidine building block from the unsubstituted 3‑amino analog, resulting in a higher molecular weight (+14 Da) and projected greater lipophilicity. In the context of CNS drug discovery, such physicochemical changes can influence blood–brain barrier penetration and target engagement. This compound is therefore a valuable starting point for synthesizing libraries of 3‑amino‑3‑methylazetidine derivatives, similar to those explored as triple reuptake inhibitors or dopamine receptor ligands [2][3].

Thermal Stability and Ease of Handling

The relatively high melting point (84–86 °C) compared to its 3‑unsubstituted analog (63 °C) makes this compound easier to handle as a solid at ambient temperature. It is less prone to melting or softening under typical laboratory conditions, which is advantageous for automated weighing systems and solid‑phase synthesis applications.

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